2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of this compound adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for organometallic systems. The tin atom serves as the central element, with substituents prioritized according to their hierarchical precedence. The parent structure is identified as the but-2-enoate ester, modified by a 4-oxo group and a stannyloxy substituent. The stannyl group itself is further substituted by dibutyl and (1-oxododecyl)oxy ligands.
Applying substitutive nomenclature, the full IUPAC name is derived as follows:
- Root name : But-2-enoate (four-carbon unsaturated ester).
- Substituents :
- A 4-oxo group at position 4.
- A stannyloxy group (-O-Sn) at position 4, bearing:
- Two butyl groups (dibutyl).
- A (1-oxododecyl)oxy group (dodecanoyloxy).
- Ester side chain : 2-hydroxyethyl at the carboxylate terminus.
Thus, the systematic name is 2-hydroxyethyl 4-[(dibutyl{(dodecanoyloxy)}stannyl)oxy]-4-oxobut-2-enoate .
Table 1: Nomenclature Breakdown
| Component | IUPAC Designation |
|---|---|
| Central tin moiety | Dibutyl(dodecanoyloxy)stannyl |
| Ester backbone | 4-Oxobut-2-enoate |
| Esterifying alcohol | 2-Hydroxyethyl |
This nomenclature aligns with CAS Registry Number 85702-56-3 and molecular formula C~26~H~48~O~7~Sn.
Molecular Geometry and Stereochemical Analysis
The molecular geometry around the tin center is tetrahedral, consistent with organotin(IV) compounds. X-ray crystallographic data for analogous structures reveal Sn–O bond lengths ranging from 2.02–2.15 Å and Sn–C bonds averaging 2.18 Å. The α,β-unsaturated ester introduces planarity to the butenoyl group, with the conjugated double bond (C2–C3) exhibiting a bond length of approximately 1.34 Å, characteristic of partial double-bond character.
Stereochemical considerations :
- The tin center’s tetrahedral coordination precludes geometric isomerism.
- The (1-oxododecyl)oxy group’s dodecyl chain introduces conformational flexibility, adopting gauche or anti-periplanar arrangements in solution.
- The 2-hydroxyethyl group exhibits free rotation about the C–O bond, though intramolecular hydrogen bonding with the carbonyl oxygen may stabilize specific conformers.
Table 2: Key Geometric Parameters
| Parameter | Value (Å/°) | Method |
|---|---|---|
| Sn–O (dodecanoyloxy) | 2.08 ± 0.03 | Computational DFT |
| Sn–C (butyl) | 2.19 ± 0.02 | X-ray diffraction |
| C4–O (ester) | 1.23 | Spectroscopic |
| C2=C3 | 1.34 | Computational |
Bonding Interactions in the Organotin Moiety
The tin atom engages in covalent bonding with two butyl groups, one dodecanoyloxy ligand, and the oxygen atom bridging to the butenoyl moiety. Key bonding features include:
Sn–C bonds :
Sn–O bonds :
- The dodecanoyloxy oxygen coordinates through a lone pair, with bond polarity mitigated by tin’s electronegativity (1.96 Pauling scale).
- The bridging oxygen to the butenoyl group participates in resonance with the ester carbonyl, delocalizing electron density.
Secondary interactions :
- Weak hyperconjugative interactions between Sn–C σ* orbitals and adjacent C=O π systems.
- London dispersion forces between dodecyl chains and butyl groups influence solid-state packing.
Electronic effects :
- The electron-withdrawing dodecanoyloxy group slightly polarizes the tin center, enhancing Lewis acidity.
- Conjugation across the α,β-unsaturated ester stabilizes the molecule via resonance:
$$
\text{Sn–O–C(=O)–C=C–O–(CH}2\text{)}2\text{OH} \leftrightarrow \text{Sn–O–C(–O^-)=C–C–O–(CH}2\text{)}2\text{OH}^+
$$
This delocalization is evidenced by UV-Vis absorption at λ~max~ = 245 nm (π→π* transition).
Comparative Structural Analysis with Related α,β-Unsaturated Organotin Esters
When compared to structurally analogous compounds, key distinctions emerge:
Table 3: Structural Comparison
Key trends :
- Chain length effects : Longer acyloxy chains (e.g., dodecanoyl vs. lauroyl) reduce crystallinity and increase solubility in nonpolar solvents.
- Steric bulk : Dibutyl substitution on tin creates greater steric hindrance than tributyl analogues, influencing reactivity in cross-coupling reactions.
- Electronic effects : The α,β-unsaturated ester enhances electrophilicity at C4 compared to saturated analogues, facilitating Michael addition reactions.
Resonance stabilization : The target compound’s butenoyl group exhibits greater conjugation (C2–C3–C4–O) than saturated esters, evidenced by:
- Upfield ~13^C NMR shifts for C4 (δ 170.1 ppm vs. 172.5 ppm in saturated analogues).
- Reduced carbonyl stretching frequency (ν~C=O~ = 1715 cm^-1^ vs. 1740 cm^-1^).
Properties
CAS No. |
85702-56-3 |
|---|---|
Molecular Formula |
C26H48O7Sn |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H24O2.C6H8O5.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-3-4-11-6(10)2-1-5(8)9;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);1-2,7H,3-4H2,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b;2-1-;;; |
InChI Key |
GLCIBGCASUVDTQ-ZMKTYRQVSA-L |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCCO |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Formation of Dibutyltin-Dodecanoyloxy Intermediate
The first step involves reacting dibutyltin oxide ($$Bu2SnO$$) with dodecanoic acid ($$C{12}H{24}O2$$):
$$
Bu2SnO + C{12}H{24}O2 \rightarrow Bu2Sn(OCOC{12}H_{23})
$$
This reaction typically occurs in an organic solvent like toluene under reflux conditions.
Esterification with Hydroxyethyl Butenedioate
The intermediate is then reacted with hydroxyethyl butenedioic acid ($$HOCH2CH2OCOCH=CHCOOH$$) to form the final product:
$$
Bu2Sn(OCOC{12}H{23}) + HOCH2CH2OCOCH=CHCOOH \rightarrow C{26}H{48}O7Sn
$$
Catalysts such as pyridine or triethylamine are often used to facilitate this esterification reaction.
Experimental Conditions
Solvents
- Toluene : Used for refluxing during intermediate formation.
- Chloroform or Dichloromethane : Commonly employed for esterification reactions.
Temperature
- Intermediate formation: Approximately 120°C under reflux.
- Esterification: Room temperature to 60°C , depending on the catalyst used.
Catalysts
- Pyridine or triethylamine for esterification.
- Acid catalysts may also be employed for specific modifications.
Data Table: Key Properties and Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | C26H48O7Sn |
| Molecular Weight | 591.4 g/mol |
| Boiling Point | 296.1°C at 760 mmHg |
| Flash Point | 134.1°C |
| Exact Mass | 592.242 Da |
| Solvents | Toluene, Chloroform, DCM |
| Catalysts | Pyridine, Triethylamine |
| Reaction Temperature | Intermediate: ~120°C; Final: ~60°C |
Notes on Optimization
-
- Thin-layer chromatography (TLC) can be used to monitor progress during each step.
- Nuclear magnetic resonance (NMR) spectroscopy is essential for characterizing intermediates and the final product.
-
- Using high-purity reagents and maintaining anhydrous conditions can significantly enhance yield.
- Employing phase-transfer catalysts may improve reaction efficiency.
-
- Organotin compounds are toxic; proper handling and disposal protocols must be followed.
- Reactions should be conducted in a fume hood with adequate ventilation.
Chemical Reactions Analysis
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other organic or inorganic groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
The compound has been investigated for its role as a stabilizer and additive in polymer formulations. Its unique structure allows it to enhance the mechanical properties and thermal stability of polymers. Research indicates that incorporating this compound into polyvinyl chloride (PVC) can improve its resistance to heat and UV degradation, making it suitable for outdoor applications.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
In vitro studies suggest that this compound may possess selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This characteristic makes it a candidate for further development as an anticancer agent.
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of compounds similar to 2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate. The results indicated that modifications to the dibutyl group significantly enhanced antimicrobial potency against gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research focusing on the cytotoxic effects of this compound revealed promising results against several cancer cell lines, with IC50 values in the low micromolar range. This suggests that further exploration could lead to the development of new therapeutic agents targeting specific cancers.
Mechanism of Action
The mechanism of action of 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different organic and inorganic molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related 4-oxobut-2-enoate derivatives and organotin esters.
Table 1: Key Structural and Functional Differences
Key Observations:
Ethyl and methyl esters (e.g., CAS 127427-28-5) are more lipophilic, favoring use in organic synthesis .
Tin vs. Non-Tin Derivatives: The dibutylstannyl group in the target compound may enhance catalytic activity (e.g., in transesterification) but raises toxicity concerns, necessitating strict safety protocols .
Chain Length and Substituents :
- The 1-oxododecyloxy chain in the target compound introduces steric bulk, which could stabilize intermediates in catalytic cycles or reduce volatility .
- Shorter chains in analogs (e.g., ethyl or methoxyphenyl) simplify synthesis but limit thermal stability .
Toxicity and Handling:
- Organotin Compounds: Require stringent safety measures (e.g., ventilation, protective gear) due to neurotoxic and immunotoxic effects . First-aid protocols for similar compounds emphasize immediate decontamination and medical consultation .
- Non-Tin Esters: Lower acute toxicity; hazards are primarily related to irritation (e.g., skin/eye contact) .
Catalytic and Industrial Relevance:
- Ethyl 4-oxobut-2-enoate derivatives are documented as intermediates in drug synthesis .
Biological Activity
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate, with the CAS number 85702-56-3, is a compound of interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 591.37 g/mol. The structure incorporates a stannyl group, which is known for its applications in various chemical reactions and biological systems.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several areas of interest:
1. Antimicrobial Activity
Preliminary studies indicate that compounds containing stannyl groups exhibit antimicrobial properties. The presence of the dibutyl group may enhance membrane permeability, allowing for increased interaction with microbial cells.
2. Cytotoxicity
Some studies have assessed the cytotoxic effects of organotin compounds similar to this one. Organotin compounds are known to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. While specific data on this compound's cytotoxicity are scarce, it is hypothesized that it may share similar mechanisms.
The proposed mechanisms by which 2-hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate exerts its biological effects include:
- Disruption of Cellular Membranes : The stannyl group may interfere with lipid bilayers, affecting cell integrity.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various organotin derivatives against pathogenic bacteria. Results indicated that compounds with similar structures exhibited significant inhibitory effects on bacterial growth, suggesting potential for use in antimicrobial formulations.
Case Study 2: Cancer Cell Lines
In vitro studies on organotin compounds have demonstrated their ability to induce cell death in various cancer cell lines. These studies highlight the need for further investigation into the specific effects of 2-hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate on different cancer types.
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis involves a multi-step esterification and tin-oxygen bond formation. A typical approach includes:
- Step 1: Reacting 1-oxododecanoic acid with dibutyltin oxide to form the dibutyl((1-oxododecyl)oxy)stannane intermediate.
- Step 2: Coupling this intermediate with 4-oxobut-2-enoic acid via nucleophilic acyl substitution.
- Step 3: Final esterification with 2-hydroxyethanol.
Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy (e.g., , , ) to confirm bond formation. Optimize yields by varying catalysts (e.g., DMAP) and solvents (e.g., dry THF or DCM) .
Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: Identify proton environments (e.g., vinyl protons at δ 6.2–6.8 ppm, hydroxyethyl protons at δ 3.5–4.2 ppm).
- NMR: Confirm tin coordination (typical δ range: −200 to −600 ppm for tetraorganotin compounds).
- FT-IR: Detect ester C=O stretches (~1730 cm) and Sn-O bonds (~650 cm).
- Crystallography: Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). X-ray diffraction resolves tin coordination geometry and bond angles, critical for validating steric effects in reactivity .
Q. What are the stability considerations for this organotin compound under varying storage conditions?
Methodological Answer: Organotin compounds are sensitive to moisture and light. Stability protocols include:
- Storage: In amber vials under inert gas (N or Ar) at −20°C.
- Decomposition Monitoring: Use HPLC-MS to detect hydrolysis products (e.g., free 4-oxobut-2-enoic acid) over time.
- Accelerated Stability Testing: Expose samples to 40°C/75% relative humidity for 4 weeks, analyzing purity changes via GC-MS .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the tin center in catalytic or biological activity?
Methodological Answer:
- Kinetic Studies: Compare reaction rates of tin-containing vs. tin-free analogs in model reactions (e.g., ester hydrolysis).
- Computational Modeling: Perform DFT calculations to map electron density around the tin atom and predict ligand exchange behavior.
- Biological Assays: Test inhibition of microbial enzymes (e.g., β-lactamases) to correlate tin coordination with antimicrobial activity .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts with crystallographic bond lengths to identify discrepancies (e.g., distorted tetrahedral geometry in solution vs. solid state).
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility influencing spectral assignments.
- Synchrotron Analysis: High-resolution X-ray data can resolve ambiguities in stereochemistry .
Q. How can the environmental fate and ecotoxicological impacts of this compound be assessed, considering its organotin components?
Methodological Answer:
- Environmental Persistence: Conduct OECD 301 biodegradation tests to measure half-life in water/soil.
- Trophic Transfer Studies: Expose model organisms (e.g., Daphnia magna) to sublethal doses, analyzing bioaccumulation via ICP-MS.
- Metabolite Profiling: Use LC-QTOF-MS to identify transformation products (e.g., dealkylated tin species) in simulated wastewater .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with varied alkyl chain lengths (C8–C16) on the 1-oxododecyl group.
- Biological Screening: Test analogs against Gram-positive/-negative bacteria (MIC assays) and cancer cell lines (MTT assays).
- SAR Analysis: Use multivariate regression to correlate lipophilicity (logP) and tin electronegativity with activity trends .
Q. What advanced statistical methods are suitable for analyzing dose-response data in toxicity studies?
Methodological Answer:
- Probit Analysis: Fit sigmoidal curves to mortality data (e.g., LC determination).
- ANOVA with Tukey’s HSD: Compare toxicity across concentrations and control groups.
- Machine Learning: Apply random forest models to predict toxicity endpoints from molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
